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Compound of Interest

Compound Name: 4,4-Dimethyl-1,4-azasilinane

CAS No.: 130596-59-7

Cat. No.: B3097251 Get Quote

Executive Summary & Strategic Rationale
The "Silicon Switch" strategy—replacing a carbon atom with silicon in a pharmacophore—is a

powerful tool in modern drug design.[1] The 1-aza-4-silacyclohexane (sila-piperidine) core is

the premier bioisostere for the piperidine ring, a motif found in over 12,000 biologically active

compounds.

This application note details the synthetic routes for N-substituted azasilinane derivatives.

Unlike carbon analogs, silicon introduces unique physicochemical changes:

Bond Geometry: The C–Si bond (1.87–1.89 Å) is significantly longer than the C–C bond

(1.54 Å), altering the ring puckering and potentially improving receptor fit.

Lipophilicity: Silicon generally increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Metabolic Stability: The "tack" effect of silicon can block metabolic hotspots, extending half-

life (

).

We present two validated protocols: the Classical Double Nucleophilic Substitution (Route A)

for rapid core assembly, and the Intramolecular Hydrosilylation (Route B) for atom-economic
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access to complex derivatives.

Comparative Data: Carbon vs. Silicon
Bioisosteres[2]
Before synthesis, it is critical to understand the structural implications of the switch.

Property
Piperidine (Carbon
Core)

1-Aza-4-
Silacyclohexane
(Silicon Core)

Impact on Drug
Design

Bond Length (C-X) 1.54 Å 1.89 Å
Expands ring size;

alters bite angle.

Covalent Radius 0.77 Å 1.17 Å
Increases molecular

volume slightly.

Lipophilicity (

)
Reference +0.4 to +0.8

Improves BBB

penetration; increases

protein binding.

Hydrolytic Stability Stable Stable (in ring)

Cyclic azasilinanes

are stable; acyclic

-amino silanes are

labile.

pKa (Conjugate Acid) ~11.2 ~10.5

Reduced basicity due

to

-silicon effect

(hyperconjugation).

Synthetic Route A: Double Nucleophilic Substitution
(The "Workhorse" Protocol)
This is the industry-standard method for generating the saturated azasilinane core. It relies on

the reaction of a primary amine with a bis(halomethyl)silane.
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Mechanism & Causality
The reaction proceeds via a double

mechanism.

First Alkylation: The primary amine attacks one chloromethyl group, displacing chloride.

Intramolecular Cyclization: The secondary amine intermediate attacks the second

chloromethyl group.

Critical Factor:[2][3][4]High Dilution. Because the second step is intramolecular (forming a 6-

membered ring), high dilution favors cyclization over intermolecular polymerization

(oligomerization).

Critical Factor:[2][3][4]Base Selection. A non-nucleophilic base or excess amine is required

to scavenge the 2 equivalents of HCl generated.

Validated Protocol
Reagents:

Substrate: Primary Amine (

) [1.0 equiv] (e.g., Benzylamine, Aniline).

Linker: Bis(chloromethyl)dimethylsilane [1.0 equiv] (CAS: 2917-46-6).[5][6]

Base:

-Diisopropylethylamine (DIPEA) [2.5 equiv] or Anhydrous

[3.0 equiv].

Solvent: Acetonitrile (MeCN) or THF (Anhydrous).

Step-by-Step Procedure:

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and

magnetic stir bar. Purge with Nitrogen (
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).

Solvation: Dissolve the Primary Amine (10 mmol) and DIPEA (25 mmol) in MeCN (100 mL).

Note: This 0.1 M concentration is crucial to minimize polymerization.

Addition: Add Bis(chloromethyl)dimethylsilane (10 mmol) dropwise via syringe at room

temperature.

Reaction: Heat the mixture to reflux (

) for 12–24 hours.

Checkpoint: Monitor via TLC.[7] Stain with Ninhydrin (for amine consumption) or Iodine.

The product usually runs higher (more non-polar) than the starting amine.

Workup:

Cool to room temperature.

Remove volatiles under reduced pressure.

Resuspend the residue in

or

and wash with saturated

(aq).

Why? This ensures the amine is in the free-base form for extraction.

Purification:

Dry organic layer over

, filter, and concentrate.

Purify via Flash Column Chromatography (Silica Gel).

Eluent: Hexanes/EtOAc gradient. (Note: Azasilinanes are often UV-weak; use
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stain or Dragendorff reagent).

Diagram: Route A Workflow
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Figure 1: Reaction pathway for the double nucleophilic substitution synthesis of azasilinanes.

Synthetic Route B: Intramolecular Hydrosilylation
(Advanced)
For substrates sensitive to alkylation conditions or requiring specific stereochemistry, the

transition-metal catalyzed hydrosilylation is the preferred alternative.

Mechanism & Causality
This route utilizes a Karstedt’s Catalyst (Pt(0)) or B(C6F5)3 (Lewis Acid) to add a Si-H bond

across an alkene.
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Advantage:[3][4][8] Atom economy; avoids salt formation.

Challenge: Regioselectivity (

vs

addition).[9]

Validated Protocol
Reagents:

Substrate: Bis(allyl)amine derivatives or Allyl(vinyl)silanes.

Catalyst: Karstedt’s Catalyst (Pt(dvs)) [2 mol%] in Xylene.

Solvent: Toluene or DCM.

Workflow:

Precursor Synthesis: React allylamine with dimethylchlorosilane to form N-allyl-N-

(dimethylsilyl)amine.

Cyclization:

Dissolve precursor in Toluene (0.05 M).

Add Karstedt’s catalyst under Argon.

Stir at RT (or mild heat

).

Mechanism:[2][9] The Pt coordinates the alkene and the Si-H, facilitating the insertion of

the alkene into the Si-H bond (Anti-Markovnikov addition preferred for 6-membered rings).

Purification: Filtration through a Celite pad (to remove Pt) followed by distillation.

Characterization & Troubleshooting
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Self-Validating Analytical Checks
Do not rely solely on

NMR, as the methylene protons adjacent to Si and N can overlap.

NMR: The definitive check.

Expected Shift: Azasilinanes typically show a signal between -10 ppm and +10 ppm

(relative to TMS).

Validation: Absence of the starting material signal (e.g., chlorosilane at +30 ppm) confirms

conversion.

Mass Spectrometry (GC-MS/LC-MS):

Look for the distinct Silicon Isotope Pattern.

(100%),

(5.1%),

(3.4%). The "M+2" peak will be roughly 3-4% of the parent ion, distinct from the typical Cl
or Br patterns.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Polymer/Gum Formation Concentration too high.

Repeat reaction at 0.05 M or

0.1 M dilution. Add silane very

slowly.

Low Yield Moisture contamination.

Chloromethylsilanes hydrolyze

easily. Use fresh anhydrous

solvents and flame-dried

glassware.

Incomplete Cyclization Steric hindrance on Nitrogen.

If R-group is bulky (e.g., t-

Butyl), switch to Route B

(Hydrosilylation) or use higher

boiling solvent (Toluene).

Product Instability Acid sensitivity.

Avoid acidic workups. The C-Si

bond is stable, but the N-C-Si

hemi-aminal-like linkage (if

oxidized) can be labile. Keep

basic.

Strategic Decision Matrix
Use this logic flow to select the appropriate synthetic route for your target molecule.
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Selection Logic

Target: N-Substituted
Azasilinane

Is the N-Substituent
Acid Sensitive?

Route A:
Double Alkylation

(Bis-chloromethyl silane)

No (Robust)
Is the N-Substituent

Sterically Bulky?

Yes

Route B:
Hydrosilylation
(Pt-Catalyzed)

Yes (e.g. t-Bu)

Route C:
Amide Reduction

(Sila-Lactam)

No (Amide Precursor)

Click to download full resolution via product page

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate

properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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